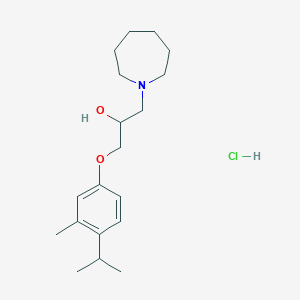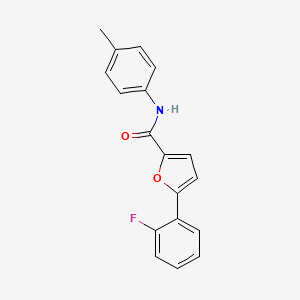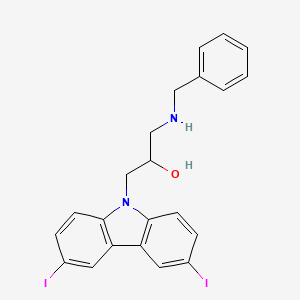
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide, also known as DPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
科学研究应用
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been used in various scientific research applications, including its use as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
作用机制
The mechanism of action of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is not fully understood, but it is believed to act as a nucleophile that reacts with carbonyl compounds to form hydrazone derivatives. This reaction can be used for the detection and quantification of aldehydes and ketones in biological samples. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide in lab experiments is its ability to selectively react with carbonyl compounds, which makes it a useful reagent for the determination of aldehydes and ketones in biological samples. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have potential therapeutic applications for the treatment of cancer and other diseases. However, one limitation of using N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide and its biochemical and physiological effects. Other future directions for research include the synthesis of new derivatives of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide with improved properties and the development of new methods for the detection and quantification of aldehydes and ketones in biological samples.
Conclusion:
In conclusion, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further research on N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is needed to fully understand its potential applications in various fields of science.
合成方法
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide can be synthesized using various methods, including the reaction of tetrahydrofuran-2-carbohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different carboxylic acid chlorides and hydrazides.
属性
IUPAC Name |
N'-(2,2-dimethylpropanoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)9(14)12-11-8(13)7-5-4-6-15-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSRUOXLFMWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)

![4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5164400.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)